molecular formula C13H23Cl2N3O2S B1424890 4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride CAS No. 1259073-45-4

4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

Cat. No. B1424890
M. Wt: 356.3 g/mol
InChI Key: MEQKFMOGFJWSEM-UHFFFAOYSA-N
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Description

“4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride” is a chemical compound with the CAS Number: 1259073-45-4 . It has a molecular weight of 356.32 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3O2S.2ClH/c1-12-2-4-13 (5-3-12)19 (17,18)15-8-11-16-9-6-14-7-10-16;;/h2-5,14-15H,6-11H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 356.32 .

Scientific Research Applications

Antimicrobial Activity

4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has shown significant potential in the field of antimicrobial activity. Studies have demonstrated that compounds synthesized with this structure exhibit considerable in vitro antibacterial and antifungal activities against various bacterial and fungal strains. These findings indicate its potential for developing new antimicrobial agents (Abbavaram & Reddyvari, 2013), (Krishnamurthy et al., 2011).

Potential in Cancer Treatment

Some derivatives of 4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide have been evaluated for their anticancer properties, showing efficacy as carbonic anhydrase inhibitors. These inhibitors are crucial in cancer therapy as they can target tumor-associated enzymes, providing a pathway for developing new cancer treatments (Mishra et al., 2017).

Cardiac Electrophysiological Activity

This compound has also been investigated for its potential in cardiac electrophysiology. Research suggests that N-substituted imidazolylbenzamides or benzene-sulfonamides, which include derivatives of 4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide, exhibit properties that could make them selective class III agents for cardiac applications (Morgan et al., 1990).

Enhancement of Nerve Growth Factor

Research into the compound's derivatives has shown potential in enhancing nerve growth factor's ability to stimulate neurite outgrowths. This application could be significant in the treatment of neurological disorders or injuries (Williams et al., 2010).

Application in Liquid Chromatography

A derivative of 4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide has been used as a derivatization reagent in liquid chromatography, highlighting its utility in analytical chemistry for enhancing detection and analysis capabilities (Kou et al., 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

4-methyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.2ClH/c1-12-2-4-13(5-3-12)19(17,18)15-8-11-16-9-6-14-7-10-16;;/h2-5,14-15H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQKFMOGFJWSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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